molecular formula C16H12N4OS2 B15009429 (5Z)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

(5Z)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B15009429
M. Wt: 340.4 g/mol
InChI Key: DWAGTFTXOKFMNP-JWVAKTOYSA-N
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Description

(5Z)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the thiazole ring. The final step involves the cyclization to form the thiazolidinone core. Reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

(5Z)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and indole-thiazole hybrids. These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Uniqueness

What sets (5Z)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one apart is its unique combination of an indole moiety, a thiazole ring, and a thiazolidinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H12N4OS2

Molecular Weight

340.4 g/mol

IUPAC Name

2-imino-5-[(Z)-(2-methylindol-3-ylidene)methyl]-3-(1,3-thiazol-2-yl)-1,3-thiazol-4-ol

InChI

InChI=1S/C16H12N4OS2/c1-9-11(10-4-2-3-5-12(10)19-9)8-13-14(21)20(15(17)23-13)16-18-6-7-22-16/h2-8,17,21H,1H3/b11-8+,17-15?

InChI Key

DWAGTFTXOKFMNP-JWVAKTOYSA-N

Isomeric SMILES

CC\1=NC2=CC=CC=C2/C1=C/C3=C(N(C(=N)S3)C4=NC=CS4)O

Canonical SMILES

CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=N)S3)C4=NC=CS4)O

Origin of Product

United States

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